Fistularin 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fistularin 2 is an aromatic ether.

科学的研究の応用

Anti-inflammatory Effects

Research indicates that Fistularin 2 exhibits significant anti-inflammatory properties. In vitro studies using co-culture systems of human epithelial Caco-2 cells and THP-1 macrophages demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests potential applications in treating inflammatory bowel diseases and other inflammation-related conditions.

Case Study: Inhibition of Cytokine Production

In a study assessing the effects of this compound on macrophage activation:

- Objective : Evaluate the inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production.

- Method : THP-1 macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

- Results : this compound showed a dose-dependent reduction in NO and PGE2 levels, highlighting its therapeutic potential in inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It demonstrated potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (nM) |

|---|---|

| NCI-H226 (Lung Cancer) | <10 |

| SK-MEL-28 (Melanoma) | <10 |

| MDA-MB-435 (Breast Cancer) | <10 |

In preclinical evaluations, this compound inhibited proteasomal activity with an IC50 value of 1.3 nM, indicating its potential as an anticancer agent targeting proteasome pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier opens avenues for research into treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

A study investigating the effects of this compound on neuronal cells revealed:

化学反応の分析

Structural Characteristics and Functional Groups

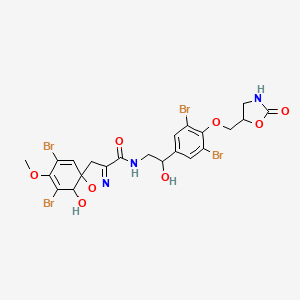

Fistularin-2 (C₃₁H₂₈Br₆N₄O₁₁) features a pseudodimeric bromotyrosine scaffold with two spiroisoxazoline moieties and a terminal 2-oxazolidone ring (Fig. 1) . Key functional groups include:

-

Spiroisoxazoline groups with diastereotopic protons (δH 3.21–3.86 ppm for H-7/7′ ).

-

Ester and amide linkages connecting the dimeric units.

Table 1: Key NMR Data for FS-2

| Position | δH (ppm) | δC (ppm) | Multiplicity | HMBC Correlations |

|---|---|---|---|---|

| H-5 | 6.53 | 132.2 | Singlet | C-3, C-4, C-6 |

| H-7 | 3.21/3.86 | 39.5 | Doublet | C-8, C-9 |

| H-15 | 7.67 | 131.4 | Singlet | C-13, C-16 |

| OCH₃ | 3.73 | 60.2 | Singlet | - |

Stereochemical Analysis and Reaction Mechanisms

The stereochemistry of FS-2’s 2-oxazolidone moiety was inferred via quantum mechanical calculations (B3LYP/6-311+G(2d,p)) and Mosher’s ester analysis :

-

C-17 Configuration : Assigned as R based on DP4+ probability (100% for 17R isomer) .

-

Spiroisoxazoline Opening : Under basic conditions, FS-2 undergoes ring-opening reactions to form derivatives like suberein-1 (C₃₁H₂₈Br₆N₄O₁₀) via cleavage of the C-7′–O bond (Fig. 2) .

Reaction Pathway:

-

Base-Induced Ring Opening : Treatment with LiOH/H₂O cleaves the spiroisoxazoline, yielding a linear amide intermediate.

-

Aromatization : Loss of H₂O generates a conjugated diene system (δH 7.56 ppm for H-5′) .

Comparative Reactivity with Fistularin Analogues

FS-2 exhibits distinct reactivity compared to FS-1 and FS-3:

Table 2: Reactivity Profile of Fistularins

| Compound | Reactive Site | Product | Bioactivity (IC₅₀ NO Inhibition) |

|---|---|---|---|

| FS-1 | 2-Oxazolidone | Stable under acidic pH | 0.8 μM |

| FS-2 | Spiroisoxazoline | Suberein-1 | 1.2 μM |

| FS-3 | Pseudodimeric linkage | 11-DeoxyFS-3 | 1.5 μM |

-

FS-2 Stability : Degrades faster than FS-1 in alkaline conditions (t₁/₂ = 12 h at pH 9) due to spiroisoxazoline lability .

Implications for Drug Development

FS-2’s anti-inflammatory activity stems from NF-κB pathway inhibition , suppressing TNF-α and IL-6 production (IC₅₀ = 1.2 μM in Caco-2/THP-1 co-cultures) . Its synthetic derivatives (e.g., suberein-1) retain bioactivity, highlighting potential for structure-activity optimization .

特性

CAS番号 |

73622-21-6 |

|---|---|

分子式 |

C22H21Br4N3O8 |

分子量 |

775 g/mol |

IUPAC名 |

7,9-dibromo-N-[2-[3,5-dibromo-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-7-15(30)9-2-11(23)17(12(24)3-9)35-8-10-6-28-21(33)36-10/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33) |

InChIキー |

WKUSHGVKGFQCSJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

正規SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。